Sulfur AA standard
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Overview
Description
The “Sulfur AA standard” refers to a sulfur-containing amino acid standard solution, commonly used in various analytical and research applications. Sulfur amino acids, such as methionine and cysteine, are essential components in biological systems, playing crucial roles in protein synthesis, metabolism, and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfur amino acids can be synthesized through various chemical processes. For instance, methionine can be synthesized via the Strecker synthesis, which involves the reaction of methional with hydrogen cyanide and ammonia, followed by hydrolysis . Cysteine can be synthesized from serine through a series of reactions involving sulfur sources like hydrogen sulfide .
Industrial Production Methods
Industrial production of sulfur amino acids often involves microbial fermentation. For example, methionine is produced using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting simple carbon sources into methionine through metabolic pathways . Cysteine production can also be achieved through microbial fermentation using strains of Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
Sulfur amino acids undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Cysteine can be reduced to form thiols.
Substitution: Sulfur amino acids can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Thiols from cysteine.
Substitution: Various substituted sulfur amino acids.
Scientific Research Applications
Sulfur amino acids have a wide range of applications in scientific research:
Mechanism of Action
Sulfur amino acids exert their effects through various mechanisms:
Comparison with Similar Compounds
Sulfur amino acids can be compared with other amino acids that contain different functional groups:
Methionine vs. Homocysteine: Both contain sulfur, but homocysteine has an additional methylene group, making it more reactive and associated with cardiovascular diseases.
Cysteine vs. Serine: Cysteine contains a thiol group, while serine has a hydroxyl group.
List of Similar Compounds
- Homocysteine
- Cystine
- Selenocysteine
- Selenomethionine
Properties
Molecular Formula |
C18H27NO4S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-anilinophenol;2-(2-ethoxyethoxy)ethanol;sulfane |
InChI |
InChI=1S/C12H11NO.C6H14O3.H2S/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;1-2-8-5-6-9-4-3-7;/h1-9,13-14H;7H,2-6H2,1H3;1H2 |
InChI Key |
DVOGPGMVVGVWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCO.C1=CC=C(C=C1)NC2=CC=C(C=C2)O.S |
Origin of Product |
United States |
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